molecular formula C23H29N5O2 B12244242 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B12244242
M. Wt: 407.5 g/mol
InChI Key: WDWOZKVXYAWLRH-UHFFFAOYSA-N
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Description

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by its unique structure, which includes a tert-butyl group, an imidazo[1,2-b]pyridazin-6-yl moiety, and a piperidin-1-yl group linked to a pyridin-3-yl ethanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tert-butyl group and imidazo[1,2-b]pyridazin-6-yl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone

InChI

InChI=1S/C23H29N5O2/c1-23(2,3)19-15-28-20(25-19)6-7-21(26-28)30-16-17-8-11-27(12-9-17)22(29)13-18-5-4-10-24-14-18/h4-7,10,14-15,17H,8-9,11-13,16H2,1-3H3

InChI Key

WDWOZKVXYAWLRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)CC4=CN=CC=C4

Origin of Product

United States

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